molecular formula C7H7ClO3 B1293657 Methyl 5-(chloromethyl)-2-furoate CAS No. 2144-37-8

Methyl 5-(chloromethyl)-2-furoate

Cat. No.: B1293657
CAS No.: 2144-37-8
M. Wt: 174.58 g/mol
InChI Key: PWXMEBZOKUPCST-UHFFFAOYSA-N
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Description

Methyl 5-(chloromethyl)-2-furoate is an organic compound with the molecular formula C7H7ClO3. It is a derivative of furan, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chloromethyl group attached to the furan ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-(chloromethyl)-2-furoate can be synthesized through several methods. One common approach involves the chloromethylation of methyl 2-furoate. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(chloromethyl)-2-furoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction Reactions: The compound can be reduced to form methyl 5-(hydroxymethyl)-2-furoate.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of this compound.

    Oxidation Reactions: Products include furan-2,5-dicarboxylic acid derivatives.

    Reduction Reactions: Products include methyl 5-(hydroxymethyl)-2-furoate.

Scientific Research Applications

Methyl 5-(chloromethyl)-2-furoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and polymers.

    Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-(chloromethyl)-2-furoate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various biological molecules, potentially altering their function. The compound can also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that interact with specific molecular targets and pathways.

Comparison with Similar Compounds

    Methyl 2-furoate: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    Methyl 5-(hydroxymethyl)-2-furoate: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.

    Furan-2,5-dicarboxylic acid: An oxidation product of methyl 5-(chloromethyl)-2-furoate, used in the production of biodegradable polymers.

Uniqueness: this compound is unique due to its chloromethyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the production of a wide range of derivatives and applications in various fields.

Properties

IUPAC Name

methyl 5-(chloromethyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXMEBZOKUPCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175706
Record name Methyl 5-(chloromethyl)-2-furoate
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Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2144-37-8
Record name Methyl 5-chloromethyl-2-furoate
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Record name Methyl 5-(chloromethyl)-2-furoate
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Record name 2144-37-8
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Record name Methyl 5-(chloromethyl)-2-furoate
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Record name Methyl 5-(chloromethyl)-2-furoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of Methyl 5-(chloromethyl)-2-furoate?

A1: While the provided abstracts lack specific spectroscopic data, we can deduce some information.

    Q2: What are the typical reactions this compound can undergo?

    A2: The chloromethyl group in this compound is a reactive site, making it a versatile building block in organic synthesis. It can undergo various nucleophilic substitution reactions.

    • Example 1: Reaction with hexamethylenetetramine followed by hydrolysis yields Methyl 5-formyl-2-furoate. []
    • Example 2: It can react with various benzyl chlorides, leading to the formation of 1-substituted benzyl-3(or 5)-(5-ethoxycarbonyl -2-furyl)-5(or 3)-phenylpyrazoles. []

    Q3: Has this compound been explored for biological activity?

    A3: While the provided research doesn't directly investigate this compound's biological activity, it serves as a precursor to derivatives tested for potential antiplatelet properties. [] The synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)-5-phenylpyrazole, using this compound as a starting material, highlights this approach. [] This suggests an interest in leveraging the compound's chemical structure to generate biologically active molecules.

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